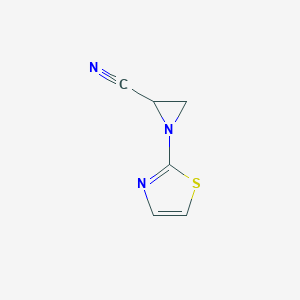

1-(Thiazol-2-yl)aziridine-2-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H5N3S |

|---|---|

Molekulargewicht |

151.19 g/mol |

IUPAC-Name |

1-(1,3-thiazol-2-yl)aziridine-2-carbonitrile |

InChI |

InChI=1S/C6H5N3S/c7-3-5-4-9(5)6-8-1-2-10-6/h1-2,5H,4H2 |

InChI-Schlüssel |

MMYBKRKXGCPEML-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(N1C2=NC=CS2)C#N |

Herkunft des Produkts |

United States |

Chemical Reactivity and Reaction Mechanisms of 1 Thiazol 2 Yl Aziridine 2 Carbonitrile

Aziridine (B145994) Ring-Opening Reactions

The significant angle strain of the aziridine ring (approximately 26-27 kcal/mol) is the primary driving force for its reactions. clockss.org This strain is readily released through reactions that cleave one of the ring's carbon-nitrogen bonds. In 1-(Thiazol-2-yl)aziridine-2-carbonitrile, this inherent reactivity is further enhanced by the electronic properties of its substituents. The N-thiazolyl group acts as an electron-withdrawing group (EWG), which decreases the electron density on the nitrogen atom and makes the ring carbons more electrophilic. clockss.org Consequently, the molecule is "activated" for attack by nucleophiles. nih.gov

The most characteristic reaction of activated aziridines is nucleophilic ring-opening. wikipedia.org The presence of EWGs on the nitrogen atom stabilizes the developing negative charge as the nitrogen acts as a leaving group, thus facilitating the reaction. nih.gov For this compound, a nucleophile can theoretically attack either the C2 (substituted) or C3 (unsubstituted) carbon of the aziridine ring.

The site of nucleophilic attack (regioselectivity) is a critical aspect of aziridine chemistry and is governed by a combination of steric and electronic factors. nih.gov In the case of this compound, both the N-thiazolyl and C2-carbonitrile groups are electron-withdrawing. For N-activated aziridines bearing an additional EWG at the C2 position (such as a carboxylate or nitrile), nucleophilic attack is generally directed to the C2 carbon. nih.govfrontiersin.org This preference is attributed to electronic effects, where the C2 substituent can stabilize the partial negative charge that develops in the SN2-like transition state. While the C2 position is more sterically hindered, electronic factors typically dominate the regiochemical outcome with many nucleophiles. nih.gov

The ring-opening reaction is expected to be stereospecific. Consistent with an SN2 mechanism, the nucleophile attacks the carbon atom from the face opposite to the C-N bond, leading to an inversion of the stereochemical configuration at the center being attacked. researchgate.net

Table 1: Factors Influencing Regioselectivity in the Ring-Opening of Activated Aziridines

| Factor | Influence on Regioselectivity | Expected Outcome for this compound |

| N-Substituent | Electron-withdrawing groups (like thiazolyl) activate the ring for nucleophilic attack. | Enhanced reactivity towards nucleophiles. |

| C2-Substituent | Electron-withdrawing groups (like carbonitrile) electronically favor attack at the C2 position. nih.govfrontiersin.org | Predominant attack at the C2 carbon. |

| Nucleophile | Steric bulk of the nucleophile can sometimes favor attack at the less hindered C3 position. However, for many common nucleophiles, electronic effects at C2 dominate. nih.gov | Most nucleophiles (amines, alcohols, halides) are expected to attack C2. |

| Catalyst | Acid catalysts protonate the nitrogen, forming a highly reactive aziridinium (B1262131) ion, further promoting ring-opening. frontiersin.org | Facilitates ring-opening, even with weaker nucleophiles. |

A wide array of nucleophiles can be employed to open the activated aziridine ring, leading to a diverse range of β-functionalized amine products.

Reaction with Amines: The reaction with primary or secondary amines is expected to proceed under catalyst-free conditions to afford 1,2-diamine derivatives. rsc.org The nucleophilic amine would attack the C2 carbon, leading to the formation of a product containing a thiazolylamino group and another amino group on adjacent carbons.

Reaction with Alcohols: In the presence of an acid catalyst, alcohols can act as nucleophiles, attacking the C2 position to yield β-amino ether derivatives after ring-opening. wikipedia.org

Reaction with Thiols: Thiols are particularly effective nucleophiles for opening aziridine rings, often reacting readily at room temperature to give β-aminosulfide products with high regioselectivity. nih.gov

Table 2: Predicted Products from Nucleophilic Ring-Opening of this compound

| Nucleophile (Nu-H) | Reaction Conditions | Predicted Product Structure (after C2 attack) | Product Class |

| Amine (R₂NH) | Catalyst- and solvent-free rsc.org | Vicinal Diamine | |

| Alcohol (ROH) | Acid catalysis wikipedia.org | β-Amino Ether | |

| Thiol (RSH) | Room temperature nih.gov | β-Aminosulfide | |

| Halide (X⁻) | Lewis or Brønsted Acid | β-Amino Halide |

The reactivity of the aziridine ring can be significantly enhanced through electrophilic activation. Treatment with electrophiles, such as Brønsted or Lewis acids, leads to the formation of a highly reactive aziridinium ion intermediate. nih.govsemanticscholar.org This process makes the ring carbons much more electrophilic and susceptible to cleavage even by weak nucleophiles. frontiersin.org For this compound, the nitrogen atom is basic enough to be protonated or to coordinate with a Lewis acid. The subsequent ring-opening by a nucleophile (which could be the counter-ion of the acid) would follow the regioselective principles outlined previously, with attack favored at the C2 position. nih.govfrontiersin.org

Beyond simple ring-opening, aziridines are valuable precursors for ring expansion reactions, providing access to larger, more complex heterocyclic systems. mdpi.com These transformations often proceed through the formation of reactive intermediates like azomethine ylides or aziridinium ylides. wikipedia.org

A key ring expansion pathway for aziridines is the one-carbon homologation to form four-membered azetidine (B1206935) rings. This transformation can be achieved by reacting the aziridine with a carbene source, often generated from a diazo compound in the presence of a metal catalyst (e.g., copper or rhodium). nih.gov The reaction proceeds via the formation of an intermediate aziridinium ylide. This ylide can then undergo a nih.govrsc.org-Stevens rearrangement, where a substituent migrates from the nitrogen to the adjacent ylidic carbon, resulting in the expansion of the three-membered ring to a four-membered one. nih.gov While this has been demonstrated for N-acyl and N-sulfonyl aziridines, the principle is conceptually applicable to N-thiazolyl activated systems.

Table 3: General Strategies for Aziridine to Azetidine Ring Expansion

| Method | Reagents | Intermediate | Key Transformation | Ref. |

| Carbene Insertion | Diazo compound (e.g., ethyl diazoacetate), Metal Catalyst (e.g., Cu, Rh) | Aziridinium Ylide | nih.govrsc.org-Stevens Rearrangement | nih.gov |

| Organozinc Ring Opening/Cyclization | Organozinc reagent, followed by multi-step conversion and intramolecular cyclization | Organometallic intermediate | Intramolecular SN2 cyclization | rsc.org |

Ring Expansion Reactions to Form Larger Heterocycles.

Formation of Five-Membered Rings (e.g., Pyrroles, Imidazoles, Oxazoles, Thiazoles)

The high ring strain of aziridines makes them valuable precursors for the synthesis of various five-membered heterocyclic systems through ring-expansion reactions. nih.gov These transformations often proceed through the formation of an azomethine ylide intermediate, which can then undergo [3+2] cycloaddition reactions with suitable dipolarophiles. acs.org

Pyrroles: The reaction of N-substituted aziridines with alkynes is a well-established method for the synthesis of pyrroles. For this compound, a thermal or photochemical electrocyclic ring-opening would generate a thiazolyl-substituted azomethine ylide. This intermediate can then react with a variety of alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), in a [3+2] cycloaddition to yield polysubstituted pyrroles. The regioselectivity of this cycloaddition is influenced by the electronic and steric properties of both the azomethine ylide and the alkyne.

Imidazoles: The synthesis of imidazoles from aziridines can be achieved through their reaction with nitriles in the presence of a Lewis acid catalyst. bioorg.org For this compound, the reaction with a nitrile, such as benzonitrile, catalyzed by a Lewis acid like boron trifluoride etherate, would likely proceed via nucleophilic attack of the nitrile on the activated aziridinium ion. Subsequent intramolecular cyclization and tautomerization would lead to the formation of an imidazole (B134444) ring.

Oxazoles: Aziridines can be converted to oxazoles through a ring-expansion reaction involving reaction with isocyanates catalyzed by a Lewis acid. bioorg.org In the case of this compound, treatment with an isocyanate in the presence of a Lewis acid would lead to the formation of an oxazolidinone intermediate, which can then be further transformed into an oxazole (B20620) derivative.

Thiazoles: The direct conversion of an aziridine to a thiazole (B1198619) is less common. However, a plausible route could involve the ring-opening of the aziridine with a sulfur nucleophile, such as thiocyanic acid, to form a β-thiocyanato amine intermediate. frontiersin.org Subsequent intramolecular cyclization of this intermediate would yield a 2-imino-thiazolidine, which could then be aromatized to the corresponding thiazole derivative.

Table 1: Examples of Five-Membered Ring Formation from Aziridine Precursors

| Heterocycle | Reagents and Conditions | General Mechanism |

|---|---|---|

| Pyrrole (B145914) | Dimethyl acetylenedicarboxylate (DMAD), heat or light | [3+2] Cycloaddition via azomethine ylide |

| Imidazole | Benzonitrile, Lewis Acid (e.g., BF₃·OEt₂) | Nucleophilic ring-opening followed by cyclization |

| Oxazole | Phenyl isocyanate, Lewis Acid | Ring expansion via oxazolidinone intermediate |

| Thiazole | Thiocyanic acid | Ring-opening followed by intramolecular cyclization |

Formation of Six- and Seven-Membered Heterocycles (e.g., Pyrazines, Pyrimidines, Benzodiazepines)

The versatility of aziridines as synthetic precursors extends to the formation of larger heterocyclic systems, including six- and seven-membered rings, through various ring-expansion and annulation strategies. nih.govleah4sci.com

Pyrazines: While direct single-step conversions of aziridines to pyrazines are not extensively documented, a multi-step sequence can be envisioned. For instance, the dimerization of an α-amino ketone, which could potentially be derived from the hydrolysis and oxidation of this compound, can lead to the formation of a dihydropyrazine, which can then be oxidized to a pyrazine.

Pyrimidines: The synthesis of dihydropyrimidines can be achieved through reactions that resemble the Biginelli reaction. nih.govmdpi.com An appropriately functionalized derivative of this compound, for example, a β-amino acid equivalent obtained after nitrile hydrolysis and ring opening, could potentially react with a β-dicarbonyl compound and a urea (B33335) or thiourea (B124793) derivative to form a dihydropyrimidine.

Benzodiazepines: The synthesis of benzodiazepines often involves the condensation of a 1,2-diamine with a 1,3-dicarbonyl compound or its equivalent. While a direct route from this compound is not immediately apparent, derivatives obtained from its ring-opening could serve as precursors. For instance, a γ-amino ketone derived from the aziridine could potentially undergo condensation with o-phenylenediamine (B120857) to form a benzodiazepine (B76468) ring system.

Table 2: Potential Strategies for Six- and Seven-Membered Heterocycle Synthesis

| Heterocycle | Potential Precursor from Target Molecule | General Synthetic Approach |

|---|---|---|

| Pyrazine | α-Amino ketone derivative | Dimerization and oxidation |

| Pyrimidine | β-Amino acid derivative | Biginelli-type condensation |

| Benzodiazepine | γ-Amino ketone derivative | Condensation with o-phenylenediamine |

Transformations Involving the Nitrile Group

The nitrile group in this compound is a key site for chemical modification, allowing for a variety of transformations through nucleophilic addition and hydrolysis.

Nucleophilic Addition to the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and susceptible to attack by various nucleophiles.

Grignard Reagents: The reaction of nitriles with Grignard reagents is a classic method for the synthesis of ketones. leah4sci.commasterorganicchemistry.com Treatment of this compound with a Grignard reagent (e.g., phenylmagnesium bromide) would lead to the formation of an imine intermediate after addition across the carbon-nitrogen triple bond. Subsequent acidic workup would hydrolyze the imine to afford a ketone, specifically a 1-(thiazol-2-yl)aziridin-2-yl phenyl ketone. It is important to note that the Grignard reagent could also potentially react with the aziridine ring, leading to ring-opened products. nih.gov

Organolithium Reagents: Similar to Grignard reagents, organolithium reagents can add to the nitrile group to form ketones after hydrolysis.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This transformation would convert this compound into 1-(1-(thiazol-2-yl)aziridin-2-yl)methanamine, introducing a primary amino group.

Hydrolysis and Derivatization of the Nitrile

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, which can then be further derivatized. libretexts.org

Hydrolysis to Carboxylic Acid: Complete hydrolysis of the nitrile group in this compound under strong acidic or basic conditions would yield 1-(thiazol-2-yl)aziridine-2-carboxylic acid. This carboxylic acid derivative is a valuable intermediate for the synthesis of various other compounds, including esters and amides, through standard coupling reactions.

Partial Hydrolysis to Amide: Under milder conditions, it is possible to achieve partial hydrolysis of the nitrile to the corresponding primary amide, 1-(thiazol-2-yl)aziridine-2-carboxamide. This amide can serve as a precursor for further chemical modifications.

Derivatization: The nitrile group can also be used to synthesize other nitrogen-containing heterocycles. For instance, reaction with azides can lead to the formation of tetrazoles.

Table 3: Reactivity of the Nitrile Group

| Reaction Type | Reagent | Product |

|---|---|---|

| Nucleophilic Addition | Grignard Reagent (e.g., PhMgBr) followed by H₃O⁺ | 1-(Thiazol-2-yl)aziridin-2-yl phenyl ketone |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-(1-(Thiazol-2-yl)aziridin-2-yl)methanamine |

| Hydrolysis (complete) | H₃O⁺ or OH⁻, heat | 1-(Thiazol-2-yl)aziridine-2-carboxylic acid |

| Hydrolysis (partial) | Mild acid or base | 1-(Thiazol-2-yl)aziridine-2-carboxamide |

Reactivity of the Thiazol-2-yl Moiety within the Hybrid System

The thiazole ring in this compound is an aromatic system that can participate in electrophilic aromatic substitution reactions. The position of substitution is influenced by the electronic nature of the thiazole ring itself and the substituents attached to it.

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring is generally considered to be an electron-rich heterocycle, although less so than pyrrole or furan. Electrophilic substitution on the thiazole ring typically occurs at the C5 position, which is the most electron-rich carbon atom. chemicalbook.comacs.org The presence of the aziridine-2-carbonitrile (B1606757) substituent at the C2 position will influence the reactivity and regioselectivity of these reactions.

Nitration: Nitration of thiazole derivatives can be achieved using standard nitrating agents such as a mixture of nitric acid and sulfuric acid. For this compound, nitration would be expected to occur at the C5 position of the thiazole ring, yielding 1-(5-nitrothiazol-2-yl)aziridine-2-carbonitrile.

Halogenation: Halogenation, such as bromination or chlorination, can also be carried out on the thiazole ring using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The reaction would likely proceed at the C5 position to give the corresponding 5-halo-thiazole derivative.

Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation of the thiazole ring is also possible, although the conditions may need to be carefully controlled to avoid side reactions involving the aziridine ring or the nitrile group. These reactions would also be expected to favor substitution at the C5 position.

Table 4: Electrophilic Aromatic Substitution on the Thiazole Ring

| Reaction | Reagent | Expected Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 1-(5-Nitrothiazol-2-yl)aziridine-2-carbonitrile |

| Bromination | N-Bromosuccinimide (NBS) | 1-(5-Bromothiazol-2-yl)aziridine-2-carbonitrile |

| Acylation | Acetyl chloride / AlCl₃ | 1-(5-Acetylthiazol-2-yl)aziridine-2-carbonitrile |

Nucleophilic Attack on the Thiazole Ring

The thiazole ring, an aromatic heterocycle, exhibits a complex reactivity pattern towards nucleophiles. The electron-deficient nature of the C2 position, enhanced by the electronegativity of the adjacent nitrogen and sulfur atoms, makes it the primary site for nucleophilic attack. pharmaguideline.com In the context of this compound, a strong nucleophile is generally required to initiate a substitution reaction at this position.

The reaction typically proceeds through an addition-elimination mechanism. The nucleophile attacks the C2 carbon of the thiazole ring, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group, if present, or rearrangement restores the aromaticity of the thiazole ring. The quaternization of the thiazole nitrogen can further activate the ring towards nucleophilic attack by increasing the acidity of the C2-hydrogen. pharmaguideline.com

It is important to note that the aziridine ring itself is a potent electrophile, and its ring-opening is often a competing reaction pathway under nucleophilic conditions. The specific outcome of a reaction with a nucleophile will therefore depend on the nature of the nucleophile, the reaction conditions, and the relative activation of the thiazole C2 position versus the aziridine ring carbons.

Table 1: Plausible Nucleophilic Attacks on the Thiazole Ring of this compound

| Nucleophile (Nu⁻) | Proposed Product | Reaction Conditions |

| Organolithium (R-Li) | 2-Substituted-1-(thiazol-2-yl)aziridine-2-carbonitrile | Anhydrous, aprotic solvent |

| Grignard Reagent (R-MgX) | 2-Substituted-1-(thiazol-2-yl)aziridine-2-carbonitrile | Anhydrous, aprotic solvent |

| Strong Amine (e.g., R₂N⁻) | 2-Amino-1-(thiazol-2-yl)aziridine-2-carbonitrile | High temperature, strong base |

Participation in Cycloaddition and Other Pericyclic Reactions

The strained three-membered ring of this compound makes it a suitable substrate for various cycloaddition reactions. Aziridines can undergo thermal or photochemical ring-opening to form azomethine ylides, which are 1,3-dipoles. These ylides can then participate in [3+2] cycloaddition reactions with a variety of dipolarophiles. rsc.orgnih.gov

In a typical reaction, the aziridine ring of this compound would be opened to generate an azomethine ylide. The thiazole and cyano substituents would influence the stability and reactivity of this intermediate. This ylide can then react with dipolarophiles such as alkenes, alkynes, or carbonyl compounds to form five-membered heterocyclic rings. For instance, a reaction with an alkene could yield a pyrrolidine (B122466) derivative.

A study on a related compound, (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile, demonstrated its participation in a 1,3-dipolar cycloaddition with an in situ generated azomethine ylide, leading to the formation of spiro[indoline-3,2′-pyrrolidine]-3′-carbonitriles. nih.gov This suggests that the thiazole and cyano-substituted framework is amenable to such cycloaddition pathways.

Table 2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Dipolarophile | Resulting Heterocycle |

| [3+2] Cycloaddition | Alkene | Pyrrolidine |

| [3+2] Cycloaddition | Alkyne | Dihydropyrrole |

| [3+2] Cycloaddition | Carbonyl Compound | Oxazolidine |

Note: This table outlines potential cycloaddition reactions based on the known reactivity of aziridines. The specific stereochemical and regiochemical outcomes would require detailed experimental and computational analysis.

Interplay of Substituents on Reactivity Profile

Electronic Effects of Thiazole and Nitrile on Aziridine Ring Strain

The inherent ring strain of the aziridine ring is a primary driver of its reactivity. This strain can be significantly influenced by the electronic properties of the substituents on both the nitrogen and carbon atoms of the ring. In this compound, both the N-thiazolyl group and the C2-carbonitrile group are electron-withdrawing.

Steric Hindrance and its Influence on Reaction Pathways

Steric hindrance plays a crucial role in directing the regioselectivity of reactions involving this compound. The thiazole ring is a bulky substituent on the aziridine nitrogen, which can sterically shield one face of the molecule. Similarly, the cyano group at C2 contributes to the steric environment around the aziridine ring.

In nucleophilic ring-opening reactions, the attack of a nucleophile will preferentially occur at the less sterically hindered carbon atom of the aziridine ring. The presence of the thiazole group on the nitrogen may direct the approaching nucleophile to the opposite face of the ring. Furthermore, the steric bulk of the thiazole ring can influence the stereochemical outcome of cycloaddition reactions by dictating the preferred orientation of the azomethine ylide intermediate and the approaching dipolarophile. In the case of the analogous cycloaddition involving (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile, steric factors were proposed to control the regiochemistry of the reaction. nih.gov

Computational and Theoretical Investigations of 1 Thiazol 2 Yl Aziridine 2 Carbonitrile

Conformational Analysis and Stereoisomerism

The aziridine-2-carbonitrile (B1606757) core structure is fundamental to understanding the properties of its derivatives. This cyclic molecule possesses a chiral center and can exist as two distinct diastereomers, cis and trans, based on the relative positions of the hydrogen atom on the nitrogen and the cyano group. mst.edu Each of these diastereomers also exists as a pair of enantiomers due to the presence of a chiral carbon. mst.edulibretexts.org

For the parent molecule, aziridine-2-carbonitrile, extensive computational studies have been performed to determine the relative energies of the cis and trans conformers. mst.edu The cis isomer, where the hydrogen on the nitrogen and the cyano group are on the same side of the ring plane, is the more stable form. The two minima are separated by a transition state where the nitrogen-bound hydrogen lies nearly in the plane of the three-membered ring. mst.edu

High-level ab initio calculations, through a method known as focal point analysis, have established the electronic energy separation between the two forms. mst.edu The trans isomer is higher in energy than the cis isomer. The electronic energy of the transition structure connecting the two conformers was determined to be significantly higher than the cis-isomer, indicating a substantial energy barrier to inversion at the nitrogen atom. mst.edu

| Conformer | Method | Relative Electronic Energy (kJ mol⁻¹) |

|---|---|---|

| cis-Aziridine-2-carbonitrile | Focal Point Analysis | 0.00 (Reference) |

| trans-Aziridine-2-carbonitrile | Focal Point Analysis | 3.62 |

| Transition Structure | Focal Point Analysis | 77.15 |

Chirality is the property of a molecule being non-superimposable on its mirror image. libretexts.org Aziridine-2-carbonitrile contains a stereocenter at the carbon atom bonded to the cyano group. mst.edu This means that both the cis and trans diastereomers are chiral and exist as pairs of enantiomers. mst.edulibretexts.org In total, the aziridine-2-carbonitrile structure has four possible stereoisomers: (R)-cis, (S)-cis, (R)-trans, and (S)-trans. Enantiomers, such as the (R)-cis and (S)-cis pair, have identical physical properties except for their interaction with polarized light. Diastereomers, such as the cis and trans forms, have different physical and energetic properties. libretexts.org The introduction of the thiazole (B1198619) group in 1-(Thiazol-2-yl)aziridine-2-carbonitrile does not remove this inherent chirality.

Spectroscopic Characterization and Theoretical Simulations

The characterization of novel compounds like this compound would typically involve spectroscopic techniques such as FT-IR, NMR, and UV-Vis spectroscopy. Theoretical simulations play a crucial role in assigning and interpreting these experimental spectra.

For related thiazole derivatives, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate electronic absorption spectra (UV-Vis). kbhgroup.inmdpi.com These calculations can predict the maximum absorption wavelength (λmax), oscillator strengths, and the nature of the electronic transitions involved (e.g., π → π*). kbhgroup.in Similarly, DFT calculations can compute vibrational frequencies, which, after appropriate scaling, can be correlated with experimental FT-IR spectra to assign specific vibrational modes to observed absorption bands. kbhgroup.in The theoretical and spectroscopic characterization of azole compounds is a vital area of research for understanding their physical and chemical properties. nih.gov

Scientific Literature Lacks Data on this compound

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . Despite targeted searches for its spectroscopic and mechanistic properties, no specific studies detailing the high-resolution infrared spectroscopy, computational reproduction of spectroscopic data, or the elucidation of its reaction mechanisms, transition states, and pathways were identified.

The requested detailed analysis, focusing on the computational and theoretical aspects of this particular molecule, cannot be fulfilled due to the absence of published research. Scientific inquiry to date appears to have not specifically addressed the following areas for This compound :

Mechanistic Insights from Computational Studies

Prediction of Reaction Pathways and Selectivity:There is a lack of theoretical predictions concerning the likely reaction pathways and the factors governing selectivity in reactions involvingthis compound.

While computational studies on other thiazole-containing molecules and aziridine (B145994) derivatives exist, the unique combination of the thiazole ring, the aziridine ring, and the nitrile group in This compound has not been a specific subject of published theoretical investigation. Therefore, the creation of data tables and a detailed discussion of research findings as per the requested outline is not possible at this time.

Synthetic Applications and Transformations of 1 Thiazol 2 Yl Aziridine 2 Carbonitrile

Utilization as a Versatile Synthon in Complex Molecule Synthesis

No specific research has been identified that demonstrates the use of 1-(Thiazol-2-yl)aziridine-2-carbonitrile as a synthon in the synthesis of complex molecules.

Precursor for the Synthesis of Diverse Heterocyclic Systems

There is no available data on the use of this compound as a precursor for the synthesis of other heterocyclic systems.

Construction of Substituted Aziridines and Azetidines

Information regarding the transformation of this compound into other substituted aziridines or its use in the synthesis of azetidines is not present in the current body of scientific literature.

Generation of Chiral Building Blocks

The asymmetric synthesis of chiral molecules is a critical area of chemistry. mdpi.com However, no research has been found that describes the use of this compound for the generation of chiral building blocks.

Role in the Synthesis of Functionalized Amines and Amino Acid Analogues

The ring-opening of aziridines is a common route to functionalized amines. Despite this, there are no specific examples in the literature of this compound being used for this purpose or for the synthesis of amino acid analogues. General methods for the synthesis of functionalized amines and amino acid analogues often utilize different thiazole-containing precursors. researchgate.net

Derivatization for Creation of Novel Chemical Scaffolds

The derivatization of known compounds is a key strategy in the discovery of new chemical entities with novel properties. However, no studies detailing the derivatization of this compound to create new chemical scaffolds have been identified.

Modifications of the Nitrile Group

The nitrile (cyano) group is a valuable functional handle that can be converted into several other important chemical moieties. nih.gov Its electron-withdrawing nature also influences the reactivity of the adjacent aziridine (B145994) ring. The linear geometry of the nitrile group contributes minimally to steric hindrance around the aziridine. nih.gov

Key transformations of the nitrile group in this compound include hydrolysis, reduction, and reactions with organometallic reagents.

Hydrolysis: The nitrile group can undergo hydrolysis under acidic or basic conditions. libretexts.org Partial hydrolysis yields the corresponding primary amide, 1-(Thiazol-2-yl)aziridine-2-carboxamide. This transformation is significant as the C-terminal α-amido group is crucial for the biological activity of many peptide-based compounds. nih.gov Complete hydrolysis under more stringent conditions affords the carboxylic acid, 1-(Thiazol-2-yl)aziridine-2-carboxylic acid. youtube.com

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation, yielding [1-(Thiazol-2-yl)aziridin-2-yl]methanamine. libretexts.orglibretexts.org This reaction provides a route to aminomethyl-substituted aziridines, which are valuable intermediates for further derivatization.

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. youtube.com The initial reaction forms an imine anion, which upon aqueous workup, hydrolyzes to a ketone. libretexts.org For example, reaction with a Grignard reagent (R-MgBr) would produce a 2-acyl-1-(thiazol-2-yl)aziridine derivative.

Covalent Modification: In the context of medicinal chemistry, nitrile groups can act as covalent inhibitors by reacting with nucleophilic residues, such as cysteine, in the active sites of enzymes. nih.govnih.gov The electrophilic carbon of the nitrile on the aziridine ring is a potential site for such interactions. nih.gov

Table 1: Selected Modifications of the Nitrile Group

| Reagent(s) | Product | Functional Group Transformation |

| H₂O, H⁺ or OH⁻ (mild) | 1-(Thiazol-2-yl)aziridine-2-carboxamide | Nitrile to Amide |

| H₂O, H⁺ or OH⁻ (strong) | 1-(Thiazol-2-yl)aziridine-2-carboxylic acid | Nitrile to Carboxylic Acid |

| 1. LiAlH₄; 2. H₂O | [1-(Thiazol-2-yl)aziridin-2-yl]methanamine | Nitrile to Primary Amine |

| 1. R-MgBr; 2. H₂O | 1-(1-(Thiazol-2-yl)aziridin-2-yl)-1-alkanone | Nitrile to Ketone |

Substitutions on the Thiazole (B1198619) Ring

The thiazole ring is an aromatic heterocycle whose reactivity is influenced by the presence of both a sulfur and a nitrogen atom. chemicalbook.com The lone pair of electrons on the sulfur atom contributes to the ring's aromaticity. nih.gov The thiazole ring generally undergoes electrophilic substitution, with the C5 position being the most favorable site for attack, followed by the C4 position. chemicalbook.comwikipedia.org Nucleophilic substitution is less common and typically requires activation of the ring or the presence of a good leaving group. numberanalytics.com

Electrophilic Aromatic Substitution: The 2-substituted thiazole ring in the title compound can undergo various electrophilic substitution reactions.

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen atom, likely at the C5 position, to yield compounds such as 1-(5-bromo-thiazol-2-yl)aziridine-2-carbonitrile. numberanalytics.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group, also expected at the C5 position. numberanalytics.com

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, the thiazole ring can be acylated, providing a route to introduce ketone functionalities onto the ring. numberanalytics.com

Table 2: Potential Substitution Reactions on the Thiazole Ring

| Reagent(s) | Position of Substitution | Product Class |

| N-Bromosuccinimide (NBS) | C5 | 5-Bromo-thiazole derivative |

| HNO₃ / H₂SO₄ | C5 | 5-Nitro-thiazole derivative |

| Acyl chloride / AlCl₃ | C5 | 5-Acyl-thiazole derivative |

| Alkyl halide (e.g., CH₃I) | N3 | Thiazolium salt |

Ring-Opening and Re-cyclization Strategies

The three-membered aziridine ring is characterized by significant ring strain (approximately 26-27 kcal/mol), making it susceptible to ring-opening reactions with a wide array of nucleophiles. clockss.orgwikipedia.org These reactions are highly valuable in organic synthesis as they allow for the stereoselective introduction of two different functional groups on adjacent carbon atoms. The N-(thiazol-2-yl) substituent, being an electron-withdrawing group, activates the aziridine ring, making it more reactive toward nucleophiles. clockss.org

Nucleophilic Ring-Opening: The reaction with a nucleophile can proceed via an Sₙ2 mechanism. Due to steric hindrance from the nitrile group at the C2 position, nucleophilic attack is highly likely to occur at the less substituted C3 carbon of the aziridine ring. nih.gov This process can be catalyzed by acids, which protonate the aziridine nitrogen to make the ring more electrophilic. researchgate.netnih.gov

With Heteroatom Nucleophiles: Reagents such as water, alcohols, thiols, and amines can open the ring to produce β-substituted aminoethylthiazoles. For instance, reaction with thiophenol would regioselectively yield 2-((2-carbonitrile-2-(phenylthio)ethyl)amino)thiazole. nih.gov

With Carbon Nucleophiles: Carbon-based nucleophiles like organocuprates or stabilized enolates can also be employed to form new carbon-carbon bonds. wikipedia.org

Ring-Opening and Re-cyclization: A powerful synthetic strategy involves the intramolecular cyclization of the product formed from the initial ring-opening reaction. This can be achieved by using a nucleophile that contains another reactive functional group, leading to the formation of larger, more complex heterocyclic systems.

Formation of Six-Membered Rings: Reaction with a bifunctional nucleophile like ethylenediamine (B42938) could open the aziridine ring, and the resulting intermediate could subsequently cyclize to form a piperazine (B1678402) derivative. Similarly, using propargyl alcohols in the presence of a gold(I) catalyst could lead to a tandem ring-opening/6-exo-dig cyclization to form morpholine (B109124) derivatives. researchgate.net

Formation of Fused Systems: Ring-opening with a suitably substituted ortho-functionalized aniline, followed by intramolecular cyclization, could provide access to benzodiazepine (B76468) or quinoxaline (B1680401) scaffolds. For example, the reaction with 2-azidobenzaldehydes under acidic conditions has been used to convert 2-aryl-aziridines into quinolines. researchgate.net Another strategy involves the reaction of N-acyl aziridines with vinyl N-triftosylhydrazones, which can lead to the formation of vinyl azetidine (B1206935) derivatives through a cascade involving aziridinium (B1262131) ylide intermediates. mdpi.com

Table 3: Ring-Opening and Potential Re-cyclization Pathways

| Reagent/Strategy | Initial Product Type (Post Ring-Opening) | Potential Re-cyclized Product |

| Thiophenol (PhSH) | β-Thio-α-amino acid derivative | N/A (Acyclic opening) |

| Ethylenediamine | Diamine adduct | Piperazine derivative |

| 2-Aminophenol | Amino alcohol adduct | Benzoxazine derivative |

| Propargyl Alcohol / Au(I) catalyst | Alkyne-functionalized amine | Morpholine derivative |

| 2-Azidobenzaldehyde / TfOH | Iminium intermediate | Quinoline derivative |

Future Directions and Emerging Research Perspectives

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies for 1-(Thiazol-2-yl)aziridine-2-carbonitrile is paramount. Future research should prioritize the development of green and sustainable synthetic pathways that are not only efficient but also environmentally benign.

Current synthetic strategies for related heterocyclic compounds often rely on multi-step processes that can be time-consuming and generate significant waste. nih.gov A forward-looking approach would involve the adoption of principles from green chemistry. For instance, the use of ultrasound irradiation has been shown to improve yields and dramatically shorten reaction times in the synthesis of other thiazole (B1198619) derivatives. nih.govmdpi.com One-pot, multi-component reactions, which allow for the construction of complex molecules from simple precursors in a single step, represent another promising avenue. mdpi.commdpi.com

Furthermore, the exploration of recyclable catalysts, such as silica-supported tungstosilisic acid, could offer a more sustainable alternative to traditional catalysts. mdpi.com The use of greener solvents, like trifluoroethanol, which can act as both a solvent and a catalyst, is another area ripe for investigation. researchgate.net These approaches would not only make the synthesis of this compound more economical but also align with the growing demand for sustainable chemical manufacturing.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Heterocycles

| Feature | Conventional Methods | Green/Sustainable Methods |

| Catalyst | Often stoichiometric, non-recyclable | Catalytic, reusable (e.g., solid-supported) mdpi.com |

| Solvent | Often hazardous organic solvents | Benign solvents (e.g., water, TFE) nih.govresearchgate.net |

| Energy Input | Conventional heating | Ultrasound, microwave irradiation nih.govmdpi.com |

| Reaction Steps | Multi-step, with isolation of intermediates | One-pot, multi-component reactions mdpi.com |

| Yield & Time | Variable yields, longer reaction times | High yields, shorter reaction times nih.gov |

Exploration of Unconventional Reactivity Modes

The strained three-membered aziridine (B145994) ring imparts unique reactivity to this compound. While ring-opening reactions with various nucleophiles are expected, future research should delve into more unconventional reactivity modes. nih.gov

The aziridine ring can function as a synthetic equivalent of a zwitterionic intermediate, making it an ideal partner in [3+2] cycloaddition reactions to construct more complex five-membered rings. nih.gov The photochemical reactivity of the thiazole moiety also presents intriguing possibilities. For example, the irradiation of azido-thiazoles in the presence of alkenes has been shown to produce aziridines, suggesting that light-mediated transformations could be a fruitful area of investigation for manipulating the this compound scaffold. researchgate.net

Exploring these less-common reaction pathways could lead to the discovery of novel molecular architectures with unique biological or material properties.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules. In the context of this compound, advanced computational modeling can be employed to predict a wide range of properties, from conformational preferences to reactivity and potential biological activity. researchgate.net

Molecular docking studies, for instance, can be used to predict how the molecule might interact with biological targets such as enzymes or receptors, thereby guiding the design of new therapeutic agents. nih.govnih.gov Quantum mechanical calculations can provide insights into the electronic structure and reactivity of the molecule, helping to rationalize observed chemical behavior and predict the outcomes of unexplored reactions. Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can be used to assess the drug-like properties of derivatives of this compound at an early stage, saving time and resources in the drug discovery pipeline. nih.gov

Table 2: Applications of Computational Modeling in Thiazole Chemistry

| Computational Method | Application | Reference |

| Molecular Docking | Predicting binding interactions with biological targets (e.g., EGFR, DHFR) | nih.gov |

| NBO Analysis | Understanding conformational preferences and intramolecular interactions | researchgate.net |

| In Silico ADMET | Predicting pharmacokinetic and toxicity properties | nih.gov |

| Molecular Dynamics | Simulating the dynamic behavior of the molecule and its complexes | nih.gov |

Integration into Automated Synthesis Platforms

The integration of chemical synthesis into automated platforms is revolutionizing the way molecules are made. Continuous flow chemistry, in particular, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the ability to perform multi-step reactions in a single, continuous process. nih.gov

Future research should focus on developing a robust and reliable synthesis of this compound that is amenable to automation. A continuous flow process for this compound would enable its rapid and efficient production on a large scale, making it more readily available for further research and development. nih.gov The modular nature of flow chemistry systems would also allow for the rapid generation of a library of derivatives by simply varying the starting materials or reaction conditions, thereby accelerating the exploration of its chemical space.

Design of Next-Generation Hybrid Heterocycles

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, has emerged as a powerful approach in drug discovery. The this compound scaffold is an ideal platform for the design of next-generation hybrid heterocycles.

The thiazole ring is a common motif in many biologically active compounds, and the aziridine ring can serve as a linker or a reactive handle for further functionalization. mdpi.comresearchgate.net By strategically combining the this compound core with other heterocyclic systems known for their biological activity, such as indolin-2-one, phthalazine, or pyrazole, it may be possible to create novel hybrid molecules with enhanced potency, selectivity, or improved pharmacokinetic properties. nih.govnih.govmdpi.com This modular approach to drug design holds significant promise for the development of new therapeutic agents for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 1-(thiazol-2-yl)aziridine-2-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves condensation reactions between thiazole derivatives and aziridine precursors. For example, 2-cyanomethylbenzothiazole derivatives can react with aldehydes in tetrahydrofuran (THF) under reflux, catalyzed by triethylamine (Et3N), to form nitrile-containing heterocycles . Reaction conditions such as solvent polarity (e.g., THF vs. ethanol) and temperature significantly impact yield, with reflux conditions (6–8 hours) often yielding >70% product .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- FTIR : Confirms the nitrile group (C≡N stretch at ~2200 cm<sup>−1</sup>) and aziridine ring vibrations (C-N stretches at 1250–1350 cm<sup>−1</sup>) .

- <sup>1</sup>H NMR : Key signals include protons adjacent to the aziridine ring (δ 2.5–3.5 ppm, split due to ring strain) and thiazole protons (δ 7.0–8.5 ppm) .

- Elemental Analysis : Validates C, H, N, and S content within ±0.3% of theoretical values .

Q. What strategies optimize the purification of this compound for crystallographic studies?

- Methodological Answer : Recrystallization from THF/ethanol (1:1) mixtures effectively removes unreacted precursors. For challenging cases, column chromatography using silica gel and ethyl acetate/hexane (3:7) as eluent resolves impurities. Purity >98% is critical for single-crystal X-ray diffraction .

Advanced Research Questions

Q. How can researchers characterize the stereochemistry of the aziridine ring in this compound?

- Methodological Answer :

- NOESY NMR : Detects spatial proximity between aziridine protons and thiazole substituents to infer ring conformation .

- X-ray Crystallography : Resolves absolute configuration; the aziridine ring typically adopts a puckered geometry due to strain, with bond angles deviating from ideal 60° .

- VCD (Vibrational Circular Dichroism) : Differentiates enantiomers by analyzing asymmetric stretching modes of the nitrile group .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer :

- Aziridine Ring Opening : Nucleophilic attack by solvents (e.g., ethanol) or residual water. Mitigation: Use anhydrous THF and molecular sieves .

- Thiazole Oxidation : Thiazole sulfur may oxidize under prolonged heating. Mitigation: Conduct reactions under inert gas (N2/Ar) and limit reflux time .

- Cyanohydrin Formation : Nitrile groups may hydrolyze in acidic conditions. Mitigation: Maintain pH >7 using Et3N .

Q. How do substituents on the thiazole ring affect the reactivity of this compound in nucleophilic ring-opening reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl) on the thiazole enhance aziridine electrophilicity, accelerating ring opening by amines or thiols. Steric hindrance from bulky substituents (e.g., phenyl) reduces reaction rates. Kinetic studies using <sup>13</sup>C NMR tracking of ring-opening in DMSO-d6 quantify these effects .

Q. How should researchers design experiments to resolve conflicting biological activity data for thiazole-aziridine hybrids?

- Methodological Answer :

- Dose-Response Curves : Compare IC50 values across multiple assays (e.g., antimicrobial vs. cytotoxicity) to identify selective activity .

- Structural Analog Testing : Synthesize derivatives with modified aziridine substituents to isolate pharmacophore contributions .

- Computational Docking : Model interactions with target proteins (e.g., Mycobacterium tuberculosis enzymes) to rationalize activity differences .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported spectroscopic data for similar compounds?

- Methodological Answer :

- Solvent Effects : Compare NMR shifts in deuterated DMSO vs. CDCl3; polar solvents deshield aziridine protons .

- Crystallographic Validation : Cross-reference experimental FTIR/Raman data with computed spectra (DFT/B3LYP) to resolve ambiguity .

- Batch Reproducibility : Replicate syntheses using identical reagents and conditions to confirm consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.